molecular formula C9H16O B3369056 2-Methylene-octanal CAS No. 22414-64-8

2-Methylene-octanal

Cat. No. B3369056
CAS RN: 22414-64-8
M. Wt: 140.22 g/mol
InChI Key: KWUBTLAZZWBMRT-UHFFFAOYSA-N
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Description

2-Methylene-octanal, also known as 2-Methyloctanal, is a chemical compound with the molecular formula C9H18O . It has a delicate, floral odor, which is rose- or lily-like . It is used as a flavor and fragrance agent .


Synthesis Analysis

The synthesis of 2-Methylene-octanal involves several stages of drug discovery including Custom Synthesis of those chemicals that are not in stock, Isotope Labeling Service, Chiral Synthesis and Resolution, Bioconjugation, PEGylation services, analytical services . An asymmetric synthesis of the title aldehyde (1) was investigated using chiral amines derived from (S)- or ®- phenylalanine, (S)-leucine, (S)-valine, and ®-phenylglycine (2) .


Molecular Structure Analysis

The molecular structure of 2-Methylene-octanal consists of 9 carbon atoms, 18 hydrogen atoms, and 1 oxygen atom . The molecular weight is 142.24166000 .


Chemical Reactions Analysis

The chemical reactions of 2-Methylene-octanal are complex and can involve various parameters . The alpha fragmentation is a common reaction pathway for oxygen- and nitrogen-containing compounds such as 2-Methylene-octanal .


Physical And Chemical Properties Analysis

2-Methylene-octanal is a colorless clear oily liquid . It has an XlogP3-AA value of 3.30 (est), indicating its lipophilicity .

Scientific Research Applications

  • Catalytic Performance Enhancement : A study by Miller et al. (2015) explored the effects of organic modifiers on palladium catalysts in hydrogenation reactions, highlighting the impact of modifiers on catalytic performance. This research is relevant for understanding how 2-methylene-octanal and similar compounds can be utilized in catalytic processes (Miller, Friedrich, Holzapfel, & Dasireddy, 2015).

  • Fuel Additive Properties : Tiunov et al. (2017) investigated the antiknock properties of 2-methylfuran and 2,5-dimethylfuran blends with reference fuels, providing insights into the potential use of 2-methylene-octanal in improving fuel efficiency and performance (Tiunov, Kotelev, Vinokurov, Gushchin, Bardin, & Novikov, 2017).

  • Ionic Liquid Influence in Hydrogenation : Naicker et al. (2018) studied the influence of ionic liquids on copper catalysts, particularly in the hydrogenation of octanal. This research is crucial for understanding the selective hydrogenation process in the presence of compounds like 2-methylene-octanal (Naicker, Friedrich, Govender, & Mohlala, 2018).

  • Hydroformylation Reactions : Purwanto and Delmas (1995) examined the hydroformylation of 1-octene using a water-soluble rhodium complex catalyst. The study gives insights into the application of 2-methylene-octanal in hydroformylation reactions, a key process in industrial organic chemistry (Purwanto & Delmas, 1995).

  • Aerosol Growth in Atmospheric Chemistry : Jang, Lee, and Kamens (2003) investigated the growth of aerosols by acid-catalyzed reactions of octanal. This research is significant for understanding the atmospheric interactions and transformations of compounds like 2-methylene-octanal (Jang, Lee, & Kamens, 2003).

  • Radical-Chain Reactions in Organic Synthesis : Dang, Kim, and Roberts (1998) explored radical-chain reactions of 2-methylene-3-alkylthiopropanoate esters. Such studies provide a framework for understanding the reactivity and potential applications of 2-methylene-octanal in organic synthesis (Dang, Kim, & Roberts, 1998).

  • Hydroamination Catalysis : Zhang, Lee, and Widenhoefer (2009) researched the hydroamination of ethylene and 1-alkenes with cyclic ureas catalyzed by gold(I) complexes. This study is relevant for potential catalytic applications involving 2-methylene-octanal (Zhang, Lee, & Widenhoefer, 2009).

  • Transport Applications in Medicinal Chemistry : Christensen et al. (1983) synthesized 3-aminobicyclo[3.2.1]octane-3-carboxylic acids and studied their specificity to membrane transport systems. Insights from this study can be extrapolated to the transport applications of 2-methylene-octanal and similar compounds (Christensen, Handlogten, Vadgama, de la Cuesta, Ballesteros, Trigo, & Avendaño, 1983).

  • Autoignition in Combustion Processes : Halstead, Kirsch, and Quinn (1977) conducted a systematic study of the autoignition of various hydrocarbon fuels, including olefins like 2-methylhex-2-ene. This research is pertinent for understanding the combustion behavior of 2-methylene-octanal (Halstead, Kirsch, & Quinn, 1977).

  • Terpenoid Synthesis in Organic Chemistry : Spitzner et al. (1987) researched the cycloadditions with methyl 2-chlorocyclopropylidenacetate, which is relevant for understanding the synthesis of complex organic frameworks, potentially including derivatives of 2-methylene-octanal (Spitzner, Engler, Wagner, Meijere, Bengtson, Simon, Peters, & Peters, 1987).

Mechanism of Action

The mechanism of action of 2-Methylene-octanal involves the formation of chiral lithiated enamine intermediates . The alpha fragmentation is a key step in this process .

properties

IUPAC Name

2-methylideneoctanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-3-4-5-6-7-9(2)8-10/h8H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUBTLAZZWBMRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90458617
Record name 2-METHYLENE-OCTANAL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90458617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylene-octanal

CAS RN

22414-64-8
Record name 2-Methyleneoctanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22414-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-METHYLENE-OCTANAL
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octanal, 2-methylene
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Synthesis routes and methods I

Procedure details

A 2 L four-necked flask equipped with a stirrer, a thermometer and a reflux condenser was charged with 762 g (6.0 mol) of n-octanal, 520 g (6.4 mol) of a 37% by mass formaldehyde aqueous solution, 15 g (0.33 mol) of dibutyl amine and 10 g (0.06 mol) of decanoic acid, and the contents in the flask were stirred while heating at 95° C. After the elapse of 45 min, it was confirmed that no n-octanal was present in the raw mixture, and then the mixture was cooled and separated into two layers. The thus separated organic layer was subjected to distillation treatment, thereby obtaining 790 g (5.4 mol) of a-methylene octanal (purity as measured by gas chromatography: 95%) (yield based on theoretical amount: 90%).
Quantity
762 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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15 g
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reactant
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10 g
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reactant
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reactant
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[Compound]
Name
raw mixture
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0 (± 1) mol
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reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

100 G (0.78 mmol) of n-octanal, 73 g of 36% formic aldehyde and 260 g (0.78 mol) of catalyst (aqueous diethylamine chlorhydrate; 3 mol/kg) were charged in a 3-neck flask. The mixture was heated to reflux for 1 h and distilled. The reaction product was extracted with ether, dried and concentrated to give 42.41 g of 2-hexyl-2-propenal. Extraction of the flask's residue provided yet 64 g of raw product. The aldehyde was used as such in the next step.
Quantity
0.78 mmol
Type
reactant
Reaction Step One
Quantity
73 g
Type
reactant
Reaction Step One
[Compound]
Name
catalyst
Quantity
260 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

A 5-liter flask fitted with an overhead stirrer and condenser was charged with di-N-butyl amine (61 g, 0.47 mol) and acetic acid (56 g, 0.9 mol). Roughly 900 ml of 37% formaldehyde solution in water (351 g formaldehyde, 11.7 mol) was then added and the resulting solution was heated to 50° C. with stirring. After this temperature was reached octanal (1000 g, 7.0 mol) was fed in over about 2 h. A slight exotherm was noticed during the feed. Monitoring by GC showed the consumption of octanal and the production of 2-methylene octanal, finally reaching roughly 95% conversion after the addition was complete. The reaction mixture was allowed to cool to room temperature, poured into a separatory funnel, and washed once with 5% HCl solution. The organic layer was then washed once with saturated sodium bicarbonate, then taken directly on to the next step.
[Compound]
Name
di-N-butyl amine
Quantity
61 g
Type
reactant
Reaction Step One
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
1000 g
Type
reactant
Reaction Step Two
Name
Quantity
351 g
Type
reactant
Reaction Step Three
Quantity
900 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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